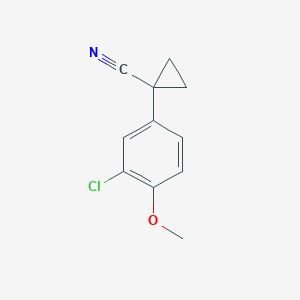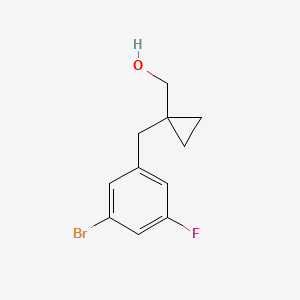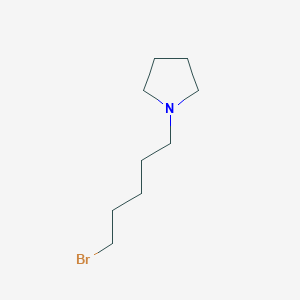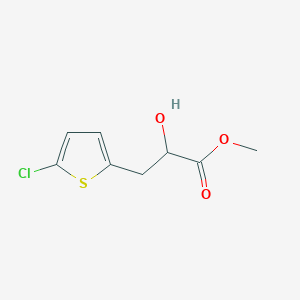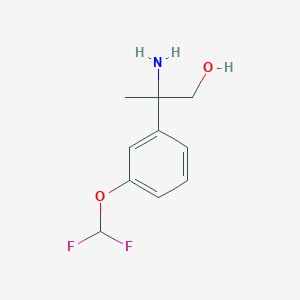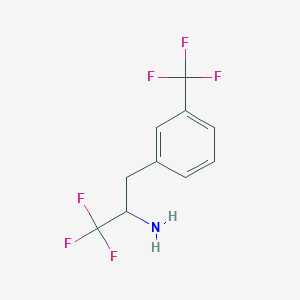
N-methyl-2-(3-methyl-2-pyridinyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl[2-(3-methylpyridin-2-yl)ethyl]amine is an organic compound that belongs to the class of amines It features a pyridine ring substituted with a methyl group at the 3-position and an ethylamine chain at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl[2-(3-methylpyridin-2-yl)ethyl]amine typically involves the alkylation of 3-methylpyridine with an appropriate alkylating agent, followed by amination. One common method is the reaction of 3-methylpyridine with 2-bromoethylamine under basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of methyl[2-(3-methylpyridin-2-yl)ethyl]amine may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for better control over reaction conditions and can be scaled up to meet commercial demands.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl[2-(3-methylpyridin-2-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of methyl[2-(3-methylpyridin-2-yl)ethyl]amine.
Reduction: Piperidine derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl[2-(3-methylpyridin-2-yl)ethyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl[2-(3-methylpyridin-2-yl)ethyl]amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist, interacting with molecular targets such as proteins or nucleic acids. The exact pathways involved would depend on the biological context and the specific target of interest.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-methylpyridine: Similar structure but lacks the ethylamine chain.
3-Methylpyridine: Lacks the ethylamine substitution.
2-Methylpyridine: Different substitution pattern on the pyridine ring.
Uniqueness
Methyl[2-(3-methylpyridin-2-yl)ethyl]amine is unique due to the presence of both a methyl group and an ethylamine chain on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Eigenschaften
Molekularformel |
C9H14N2 |
|---|---|
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
N-methyl-2-(3-methylpyridin-2-yl)ethanamine |
InChI |
InChI=1S/C9H14N2/c1-8-4-3-6-11-9(8)5-7-10-2/h3-4,6,10H,5,7H2,1-2H3 |
InChI-Schlüssel |
LGTCVWYSLOZECK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=CC=C1)CCNC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


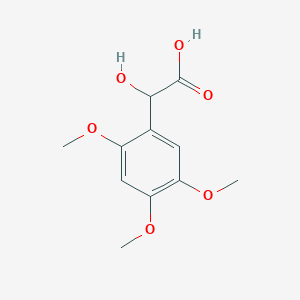
![Imidazo[1,2-b]pyridazine-3-carboxylicacidhydrochloride](/img/structure/B13606667.png)
![[6-(1,2,4-Triazol-1-yl)pyridin-3-yl]methanol](/img/structure/B13606668.png)

![tert-butylN-[1-(5-bromo-1,3,4-thiadiazole-2-carbonyl)piperidin-4-yl]carbamate](/img/structure/B13606684.png)


